molecular formula C11H24 B14541369 3,3-Diethyl-4-methylhexane CAS No. 61868-71-1

3,3-Diethyl-4-methylhexane

Cat. No.: B14541369
CAS No.: 61868-71-1
M. Wt: 156.31 g/mol
InChI Key: CUHCCZRBXHOAMW-UHFFFAOYSA-N
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Description

3,3-Diethyl-4-methylhexane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its unique structure, which includes two ethyl groups and one methyl group attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-4-methylhexane can be achieved through various organic reactions. One common method involves the alkylation of hexane with ethyl and methyl groups under controlled conditions. This process typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process includes the separation of hexane from crude oil, followed by the selective alkylation of the hexane with ethyl and methyl groups. This method ensures the efficient production of the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethyl-4-methylhexane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alkane into alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to produce alkanes with fewer carbon atoms.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2), light or heat

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Shorter-chain alkanes

    Substitution: Haloalkanes

Scientific Research Applications

3,3-Diethyl-4-methylhexane has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in the study of branched alkanes and their properties.

    Biology: Research on the metabolic pathways of alkanes often includes this compound as a model compound.

    Medicine: While not directly used in medicine, its derivatives may be studied for potential therapeutic applications.

    Industry: It serves as a precursor in the synthesis of more complex organic molecules and as a solvent in various industrial processes.

Mechanism of Action

As an alkane, 3,3-Diethyl-4-methylhexane primarily interacts through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The molecular targets and pathways are typically related to its interactions with catalysts and reagents during chemical transformations.

Comparison with Similar Compounds

  • 3,3-Dimethylhexane
  • 3-Ethyl-4-methylhexane
  • 2,3,4-Trimethylhexane

Comparison: 3,3-Diethyl-4-methylhexane is unique due to the presence of two ethyl groups and one methyl group on the hexane backbone. This structural arrangement imparts distinct physical and chemical properties compared to its similar compounds. For example, 3,3-Dimethylhexane has two methyl groups instead of ethyl groups, resulting in different boiling points and reactivity.

Properties

CAS No.

61868-71-1

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3,3-diethyl-4-methylhexane

InChI

InChI=1S/C11H24/c1-6-10(5)11(7-2,8-3)9-4/h10H,6-9H2,1-5H3

InChI Key

CUHCCZRBXHOAMW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)(CC)CC

Origin of Product

United States

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